Home > Products > Screening Compounds P64804 > 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid - 904817-40-9

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Catalog Number: EVT-439971
CAS Number: 904817-40-9
Molecular Formula: C15H15N3O2
Molecular Weight: 269.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{4-[(tert-Butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid

  • Compound Description: This compound features a piperazine ring substituted at position 1 by a pyridine-3-carboxylic acid moiety and at position 4 by a tert-butoxycarbonyl (Boc) protecting group. [] The research focuses on its synthesis, structural characterization through various spectroscopic methods, and DFT studies to understand its electronic properties.

5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid (Htpa)

  • Compound Description: Htpa serves as the ligand in a Co(II) complex studied for its photocatalytic properties. [] The research investigates the complex's ability to degrade methyl orange under UV light.
  • Compound Description: N70 and N71 are thienopyridine-based inhibitors designed to target KDM5 histone demethylases. [] N71 incorporates an acrylamide group to interact with a cysteine residue near the active site.

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

  • Compound Description: This compound acts as a crucial intermediate in synthesizing the anticoagulant drug apixaban. [] The research focuses on characterizing its structure using X-ray powder diffraction.

7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304)

  • Compound Description: LB20304 represents a fluoroquinolone antibacterial agent with potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] The study highlights its improved pharmacokinetic parameters attributed to the oxime substituent.

2-(Pyridin-4-yl)quinoline-4-carboxylic acid (HL)

  • Compound Description: HL serves as the ligand in the synthesis of four metal complexes investigated for their structural and antibacterial properties. []

2-Mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives

  • Compound Description: This group of compounds was synthesized and screened for bacteriostatic and antituberculosis activity. [] Some derivatives showed significant activity.

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazoles

  • Compound Description: This series of compounds was synthesized and found to have potent anti-tuberculosis and antioxidant properties. []

4-[2-(Pyridin-4-yl)ethyl]pyridine

  • Compound Description: This compound is a component of a co-crystal studied for its supramolecular structure. [] The research focuses on the crystal packing and intermolecular interactions within the co-crystal.
  • Compound Description: This research focuses on the synthesis and characterization of methanesulfonate hydrates of a specific naphthyridine derivative, highlighting the influence of varying hydration indexes on moisture content. []

(4S)-7-(4-Amino-2-substituted-pyrrolidinyl)quinolone-3-carboxylic acids

  • Compound Description: This series of quinolones explores the impact of different substituents on the pyrrolidine ring on antibacterial activity, solubility, and pharmacokinetic properties. [] The research emphasizes the crucial role of stereochemistry at the 2-position of the pyrrolidine ring for optimal activity.

4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC)

  • Compound Description: DMPPC, a compound with non-linear optical properties, has been structurally characterized using X-ray diffraction. [] The study delves into the conformation of the pyrrolidine and pyridine rings within the molecule.

2-(5-(pyridin-3-yl)-4-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)pyridine

  • Compound Description: This compound's crystal structure has been determined using X-ray diffraction. []

Furan-2-carboxylic acid (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077)

  • Compound Description: OST-4077, a selective cathepsin K inhibitor, demonstrates potent antiresorptive activity and effectively prevents bone loss in ovariectomized rats. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of amide derivatives was synthesized and evaluated for antibacterial activity. []
  • Compound Description: These heteroleptic iron(II) complexes, incorporating different combinations of 2,6-bis(pyrazol-1-yl)pyridine-type ligands functionalized with carboxylic acid groups, exhibit spin crossover (SCO) properties and photoswitchable behavior. []
  • Compound Description: O-2-PMAP, synthesized through oxidative polycondensation of 2-((pyridin-4-yl-)methyleneamino)pyridine-3-ol, forms metal complexes with Co(II), Ni(II), and Cu(II), exhibiting stability against thermal decomposition and demonstrating antimicrobial activity. []

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile

  • Compound Description: This compound is a key intermediate in the synthesis of nepicastat, a dopamine β-hydroxylase inhibitor. [, , , ] Various synthetic routes and crystal forms have been reported.

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)

  • Compound Description: This compound exhibited potent anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests, surpassing the reference drug valproic acid in efficacy and safety profile. [] It interacted with voltage-sensitive sodium and L-type calcium channels.

3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-diphenyl-propionamides

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. [] Some compounds showed promising activity in various seizure models.

(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone

  • Compound Description: This compound was synthesized from 3-acetyl-6-chloro-1H-cinnolin-4-one and isonicotinic acid hydrazide. []

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ((+)-23)

  • Compound Description: (+)-23 is a soluble guanylate cyclase (sGC) activator designed for topical ocular delivery as a potential glaucoma therapy. []

3-(Pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT)

  • Compound Description: PPIT, a synthetic molecule with a thiazolidinone core, demonstrates potent inhibition of cerebral monoamine oxidase B (MAO-B) activity, exhibits antioxidant properties, and shows low toxicity in mice. []

7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (1)

  • Compound Description: This quinolone antibacterial agent exhibits potent activity against various bacteria. Its enantiomers demonstrate different activities and pharmacokinetic profiles. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

  • Compound Description: This compound was synthesized through a multistep process, highlighting the importance of specific reaction conditions for its preparation. []
  • Compound Description: These three metal-organic frameworks (MOFs) are constructed using 3-nitro-4-(pyridin-4-yl)benzoic acid (HL) as the ligand and various metal ions (Cd(II) and Ni(II)). [] The study emphasizes the diversity of architectures and topologies achievable using the same ligand.

6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (43d)

  • Compound Description: 43d is a potent and selective estrogen receptor degrader (SERD) with promising antitumor activity in breast cancer models. []
Overview

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a pyrrolidine ring connected to pyridine moieties, which enhances its biological activity and structural diversity. This compound has garnered interest for its role in drug discovery and development due to its unique chemical properties and biological interactions.

Source

The compound can be synthesized through various organic chemistry techniques, which involve multi-step reactions that incorporate both the pyrrolidine and pyridine structures. It is commercially available from chemical suppliers for research purposes.

Classification

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their rings. Its classification as a carboxylic acid also highlights its functional group, which plays a critical role in its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This is often achieved through cyclization reactions involving suitable precursors.
  2. Functionalization of Pyridine Moieties: The pyridine rings are then introduced or modified to achieve the desired structure.

Technical Details

The synthetic route may include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity. For instance, reactions might be conducted under inert atmospheres to prevent unwanted side reactions. Techniques such as continuous flow synthesis could be employed in industrial settings to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid can be described as follows:

  • Core Structure: The compound consists of a central pyridine ring substituted with a carboxylic acid group at the 3-position.
  • Substituents: At the 6-position, there is a pyrrolidine ring that is further substituted with a pyridine moiety at the 2-position.

Data

The molecular formula is C13H14N2O2C_{13}H_{14}N_2O_2, with a molecular weight of approximately 230.26 g/mol. The compound's structure contributes to its unique reactivity and biological profile.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid participates in various chemical reactions:

  1. Oxidation: Transforming functional groups into higher oxidation states.
  2. Reduction: Adding hydrogen or removing oxygen from the molecule.
  3. Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution are commonly used. The reaction conditions often require careful control of temperature and solvent choice to ensure successful transformations.

Major Products Formed

The outcomes of these reactions depend on the specific conditions employed. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

Process

The mechanism of action for 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid primarily revolves around its interaction with biological targets:

  1. Target Interaction: Compounds with a pyrrolidine ring have shown activity against specific kinases such as casein kinase 1 gamma and epsilon.
  2. Biochemical Pathways: The presence of the pyrrolidine structure aids in exploring pharmacophore space due to its non-planar configuration, allowing for diverse interactions within biological systems.

Data

Research indicates that this compound exhibits nanomolar activity against selected targets, suggesting significant potential for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid typically exhibits:

  • Melting Point: Approximately 198–205 °C.

Chemical Properties

The compound is characterized by its acidic nature due to the carboxylic acid group, which can participate in hydrogen bonding and influence solubility in various solvents.

Applications

Scientific Uses

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for designing new drugs targeting various diseases.
  2. Biological Research: Investigated for its bioactive properties in pharmacological assays.
  3. Material Science: Utilized in developing new materials due to its unique chemical structure.

This compound represents a valuable tool in both academic research and industrial applications, highlighting its importance in advancing medicinal chemistry and related fields.

Properties

CAS Number

904817-40-9

Product Name

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

IUPAC Name

6-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C15H15N3O2

Molecular Weight

269.3 g/mol

InChI

InChI=1S/C15H15N3O2/c19-15(20)12-3-4-14(17-10-12)18-9-1-2-13(18)11-5-7-16-8-6-11/h3-8,10,13H,1-2,9H2,(H,19,20)

InChI Key

JXKJIGQBYJMPKA-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=NC=C3

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.